5-Nonanol

Membrane Biophysics Drug Delivery Lipid Bilayer Interaction

5-Nonanol's centrally located hydroxyl group delivers a mild bilayer perturbation ideal for membrane biophysics and lipid-based drug delivery, unlike harsher 1-nonanol. In biomass catalytic upgrading, it uniquely acts as a promoter below 1% and an inhibitor above – demanding precise analytical standards. Its lower boiling point (195°C vs 213°C) and lack of acute inhalation/skin-irritation warnings make it the safer, lower-regulatory-burden solvent for specialty coatings and reaction media. Secure the only C9 secondary alcohol that combines these processing and safety advantages.

Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
CAS No. 623-93-8
Cat. No. B1584527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nonanol
CAS623-93-8
Molecular FormulaC9H20O
Molecular Weight144.25 g/mol
Structural Identifiers
SMILESCCCCC(CCCC)O
InChIInChI=1S/C9H20O/c1-3-5-7-9(10)8-6-4-2/h9-10H,3-8H2,1-2H3
InChIKeyFCBBRODPXVPZAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nonanol (CAS 623-93-8): Chemical Identity and Core Physical Properties


5-Nonanol (CAS 623-93-8), systematically named nonan-5-ol, is a C9 secondary alcohol characterized by a hydroxyl group positioned at the center of a linear nine-carbon chain [1]. It is a colorless liquid with a melting point of approximately 5°C, a boiling point near 195°C at atmospheric pressure, and a density of about 0.821 g/mL at 20°C . Its molecular formula is C9H20O with a molecular weight of 144.25 g/mol. It is also known by synonyms including dibutylcarbinol and 5-nonyl alcohol [1].

Why 5-Nonanol Cannot Be Casually Substituted: The Structural and Functional Basis


The central positioning of the hydroxyl group on the C9 chain of 5-nonanol confers a unique molecular architecture distinct from its linear or branched nonanol isomers. This specific topology, rather than mere molecular formula, dictates its physical behavior and its interaction with complex systems like lipid bilayers and acidic catalysts. For example, the position of the -OH group significantly influences the molecule's ability to insert into and disrupt ordered lipid membranes [1]. Similarly, its behavior in acid-catalyzed oligomerization streams is not simply a function of it being an alcohol; the specific steric and electronic environment around the hydroxyl group leads to a concentration-dependent promotional or inhibitory effect on the catalyst, a nuanced response not observed with the corresponding ketone, 5-nonanone [2]. Substituting 5-nonanol with 1-nonanol or 4-methyl-5-nonanol would therefore lead to substantially different physicochemical and functional outcomes.

Quantitative Evidence Guide for Differentiating 5-Nonanol from Close Analogs


Comparison of Membrane Perturbation Efficacy Among Nonanol Isomers in Model Lipid Systems

In a study using dipalmitoylphosphatidylcholine (DPPC) large unilamellar vesicles (LUVs), 5-Nonanol (5-N) was directly compared to 1-Nonanol (1-N) and 2,6-Dimethyl-4-Heptanol (2,6-DH) for its ability to alter membrane properties. The results demonstrate that 1-N produces a greater reduction in Laurdan generalized polarization (GP) than 5-N and 2,6-DH when the probe was excited via FRET from gramicidin tryptophan residues, indicating that 1-N has a more significant effect on the lipid domains near a transmembrane peptide channel [1].

Membrane Biophysics Drug Delivery Lipid Bilayer Interaction

Concentration-Dependent Catalyst Modulation in Alkene Oligomerization

In a study on the oligomerization of biomass-derived C9 alkenes over an Amberlyst-70 solid acid catalyst, the effect of 5-nonanol as an impurity was quantified. The research found that the presence of 5-nonanol has a biphasic effect: small amounts (<1%) promote the reaction, attributed to catalyst swelling by the polar molecule, whereas larger amounts (>1%) lead to reaction inhibition [1]. This is in stark contrast to its ketone analog, 5-nonanone, which was found to be inert and showed no such promotional or inhibitory effect under identical conditions [1].

Catalysis Biomass Conversion Green Chemistry

Comparative Physical Properties of Nonanol Isomers and Analogs

The central position of the hydroxyl group in 5-nonanol leads to distinct physical properties when compared to its linear and branched isomers. For instance, 5-nonanol exhibits a lower boiling point (195°C) and higher density (0.821 g/mL at 20°C) than 1-nonanol (boiling point 213°C, density 0.827 g/mL) [1]. This contrasts with the more volatile 4-methyl-5-nonanol (CAS 154170-44-2), which has a higher boiling point (206-207°C), lower density (0.824-0.834 g/mL), and a significantly lower vapor pressure (0.056 mmHg at 25°C) [2].

Physical Chemistry Process Engineering Formulation Science

Solubility Profile and LogP Comparison with Analogs

5-Nonanol has a measured octanol-water partition coefficient (LogP) of 2.88, indicative of moderate hydrophobicity [1]. Its aqueous solubility is low, measured at 0.46 mg/mL at 15°C . Compared to its isomer 1-nonanol, which has a calculated LogP of 3.58, 5-nonanol is significantly less lipophilic, suggesting differences in its partitioning behavior in biphasic systems or biological membranes [2]. The related 4-methyl-5-nonanol has an estimated LogP of 3.584, which aligns more closely with 1-nonanol than 5-nonanol [3].

Formulation Science ADME Environmental Fate

Differential Safety and Hazard Profile Compared to Analogs

According to its harmonized classification and labeling (CLH) as per the European Chemicals Agency (ECHA), 5-nonanol is classified as Eye Irritant Category 2 (H319) [1]. Data for other hazard classes, including acute toxicity and skin corrosion/irritation, are listed as 'data inconclusive' [1]. This contrasts with 1-nonanol, which carries a more severe hazard profile including Skin Irritant Category 2 (H315) and Acute Toxicity Category 4 (H332) for inhalation [2]. This indicates that for applications where inhalation or dermal exposure is a concern, 5-nonanol presents a distinct, and potentially preferable, safety profile compared to its primary isomer.

Safety Assessment Regulatory Compliance Industrial Hygiene

Role as a Synthetic Precursor to Bioactive and Functional Molecules

5-Nonanol serves as a direct precursor for synthesizing several high-value compounds. For instance, it is used to prepare 4-mercapto-5-nonanol, a potent flavoring agent that imparts green, grapefruit, and buchu leaf oil-like notes [1]. Additionally, a 5'-nonanol moiety is a key structural feature in a class of patented antimicrobial and antifungal 1,2-alkylidenedioxybenzene compounds, which exhibit specific activity against pathogens like Xanthomonas campestris and wheat powdery mildew [2]. In contrast, 1-nonanol or 5-nonanone do not feature as prominently in these specific, patented functional derivative pathways.

Synthetic Chemistry Agrochemicals Flavor Chemistry

Targeted Application Scenarios for 5-Nonanol Based on its Quantified Differentiation


Controlled Release and Membrane Interaction Studies in Biophysics

For research in membrane biophysics or drug delivery, where a nuanced and less disruptive interaction with lipid bilayers is required, 5-nonanol is the superior choice over 1-nonanol. Its central hydroxyl group leads to a milder perturbation of membrane order and permeability near transmembrane peptides, as evidenced by its weaker reduction in Laurdan GP values compared to 1-nonanol in model membrane systems [1]. This makes it ideal for studying alcohol-membrane interactions where complete bilayer disruption is undesirable, or for designing lipid-based formulations requiring a gentler fluidizing agent.

Process Optimization in Biomass-Derived Alkene Upgrading

In the catalytic upgrading of biomass-derived feedstocks, 5-nonanol's unique concentration-dependent behavior on solid acid catalysts is a critical process parameter. This evidence shows that at concentrations below 1%, it can act as a reaction promoter, while at higher levels it inhibits oligomerization [2]. Therefore, it is a critical compound to monitor and control in C9-alkene feed streams. Researchers and process engineers working on renewable fuel synthesis should procure and use analytical standards of 5-nonanol to accurately quantify its presence and optimize catalyst performance, a requirement that does not apply to the inert 5-nonanone.

Synthesis of High-Value Flavor and Agrochemical Intermediates

5-Nonanol is a documented and patented starting material for synthesizing specialized flavoring agents like 4-mercapto-5-nonanol, which provides a specific green, grapefruit aroma [3], and for constructing antimicrobial compounds targeting specific crop pathogens [4]. For synthetic chemists in the flavor & fragrance or agrochemical industries, sourcing 5-nonanol is a direct path to these proprietary molecular scaffolds, offering a clear competitive advantage over using more common, but functionally less versatile, alcohol isomers.

Solvent and Formulation Applications Requiring Moderate Volatility and a Favorable Safety Profile

For formulations where a solvent with intermediate volatility and a milder hazard profile is needed, 5-nonanol offers a quantifiable advantage over 1-nonanol. It has a significantly lower boiling point (195°C vs. 213°C) and a more favorable GHS classification that lacks the acute inhalation toxicity and skin irritation warnings associated with 1-nonanol [5]. This combination of physical and safety properties makes 5-nonanol a practical and lower-regulatory-burden choice for applications such as specialty cleaning solutions, coatings, or as a reaction medium in chemical research.

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